BenchChemオンラインストアへようこそ!

PRMT5-IN-4b14

Epigenetics Methyltransferase selectivity Chemical probe development

PRMT5-IN-4b14 (also designated compound 4b14) is a synthetic small-molecule inhibitor of protein arginine methyltransferase 5 (PRMT5) identified through a pharmacophore-assembly strategy. The compound is characterized by the systematic IUPAC name N-(3-Bromo-2-cyanophenyl)-3-(3,4-dihydroisoquinolin-2(1H)-yl)propanamide, with a molecular formula of C19H18BrN3O and a molecular weight of 384.28 g/mol.

Molecular Formula C19H18BrN3O
Molecular Weight 384.28
Cat. No. B1193427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePRMT5-IN-4b14
SynonymsPRMT5 IN-4b14;  PRMT5-IN 4b14;  PRMT5-IN-4b14;  PRMT5 IN 4b14
Molecular FormulaC19H18BrN3O
Molecular Weight384.28
Structural Identifiers
SMILESO=C(NC1=CC=CC(Br)=C1C#N)CCN2CC3=C(C=CC=C3)CC2
InChIInChI=1S/C19H18BrN3O/c20-17-6-3-7-18(16(17)12-21)22-19(24)9-11-23-10-8-14-4-1-2-5-15(14)13-23/h1-7H,8-11,13H2,(H,22,24)
InChIKeyRFPVZTZIBYRPGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PRMT5-IN-4b14: A Pharmacophore-Assembled PRMT5 Inhibitor with Defined Selectivity and Hematologic Cancer Cell Activity


PRMT5-IN-4b14 (also designated compound 4b14) is a synthetic small-molecule inhibitor of protein arginine methyltransferase 5 (PRMT5) identified through a pharmacophore-assembly strategy [1]. The compound is characterized by the systematic IUPAC name N-(3-Bromo-2-cyanophenyl)-3-(3,4-dihydroisoquinolin-2(1H)-yl)propanamide, with a molecular formula of C19H18BrN3O and a molecular weight of 384.28 g/mol . Its design merges key pharmacophores from previously reported PRMT5 inhibitors, including a tetrahydroisoquinoline moiety and a methyl 2-acetamidobenzoate fragment, creating a scaffold that serves as a new chemical template for further optimization [1].

Why Generic Substitution Fails: The Differentiated Selectivity and Binding Mode of PRMT5-IN-4b14


PRMT5-IN-4b14 cannot be casually substituted with other PRMT5 inhibitors due to its distinct pharmacophore composition, which confers a >70-fold selectivity window over the closely related methyltransferases PRMT1 and PRMT4 (IC50 >200 μM for both) [1]. This selectivity profile is not universal among PRMT5 inhibitors; for example, EPZ015666 (GSK3235025) demonstrates >20,000-fold selectivity over a broader panel of protein methyltransferases but with a different binding mode and chemical scaffold . PRMT5-IN-4b14 acts as a substrate-competitive inhibitor that is noncompetitive with SAM, a mechanism distinct from SAM-competitive inhibitors like GSK3326595 (IC50 = 6.2 nM, SAM-uncompetitive) . These mechanistic and structural differences translate to divergent cellular potency profiles and potential off-target liabilities, making direct substitution scientifically unsound without empirical validation in the specific experimental system.

Quantitative Evidence Guide: PRMT5-IN-4b14 Differentiated Selectivity, Potency, and Binding Metrics


>70-Fold Selectivity over PRMT1 and PRMT4 Defines a Narrow Isoform Inhibition Window

PRMT5-IN-4b14 demonstrates high selectivity for PRMT5 over the related type I PRMT isoforms PRMT1 and PRMT4. In enzyme-inhibitory assays using PRMT1 and PRMT4, the IC50 values of 4b14 against both enzymes exceeded 200 μM [1], while its IC50 against PRMT5 was 2.71 μM, yielding a selectivity ratio of >70-fold [1].

Epigenetics Methyltransferase selectivity Chemical probe development

Differential Anti-Proliferative Activity Across Leukemia and Lymphoma Cell Lines

PRMT5-IN-4b14 exhibits dose-dependent anti-proliferative activity with 4-day IC50 values ranging from 9.14 μM to 16.42 μM across a panel of hematologic cancer cell lines [1]. This potency profile differs from the clinical candidate EPZ015666, which displays nanomolar IC50 values (e.g., 1.294 μM in HUVEC cells after 6 days) [2].

Hematologic malignancies Cell proliferation Cancer drug discovery

Substrate-Competitive Inhibition Mechanism Distinct from SAM-Competitive PRMT5 Inhibitors

Mechanism of action studies revealed that PRMT5-IN-4b14 displays competitive inhibition with respect to the peptide substrate but noncompetitive inhibition with respect to the cofactor SAM [1]. This contrasts with the clinical inhibitor GSK3326595, which is reported as SAM-uncompetitive and peptide-competitive .

Enzyme kinetics Mechanism of action Drug design

Direct Binding Affinity (KD = 10.8 μM) Confirmed by Surface Plasmon Resonance

Surface plasmon resonance (SPR) analysis confirmed direct binding of PRMT5-IN-4b14 to PRMT5 with an equilibrium dissociation constant (KD) of 10.8 ± 3.2 μM [1]. This biophysical validation complements the biochemical IC50 (2.71 μM) and provides a quantitative measure of binding affinity independent of enzymatic activity.

Binding kinetics Surface plasmon resonance Biophysical characterization

Pharmacophore-Assembled Scaffold Provides a Divergent Chemical Template

PRMT5-IN-4b14 was designed by merging key pharmacophores from two structurally distinct PRMT5 inhibitors: a tetrahydroisoquinoline moiety (from compound 17, a SAM-site binder) and a methyl 2-acetamidobenzoate fragment (from GSK-3326595, a substrate-site binder) [1]. This hybrid scaffold is chemically distinct from both clinical candidates EPZ015666 (GSK3235025) and GSK3326595 .

Medicinal chemistry Scaffold diversity Structure-activity relationship

Validated Research Applications for PRMT5-IN-4b14 Based on Quantitative Evidence


Selective Dissection of PRMT5-Specific Biology in Leukemia and Lymphoma Models

PRMT5-IN-4b14 is suitable for use as a chemical probe in hematologic cancer research where selective inhibition of PRMT5 over PRMT1 and PRMT4 is required. Its >70-fold selectivity window (IC50 >200 μM for PRMT1/PRMT4) [1] minimizes confounding effects from type I PRMT inhibition. The compound has demonstrated anti-proliferative activity in MV4-11 AML cells (IC50 = 9.14 μM) and DLBCL cell lines including Pfeiffer, SU-DHL-4, and KARPAS-422 [1], providing a well-characterized cellular system for studying PRMT5-dependent growth regulation and symmetric arginine dimethylation of SmD3.

Mechanistic Studies of Substrate-Competitive PRMT5 Inhibition

For researchers investigating PRMT5 enzyme kinetics and mechanism, PRMT5-IN-4b14 serves as a defined substrate-competitive, SAM-noncompetitive inhibitor [1]. This kinetic profile makes it a valuable comparator tool when studying inhibitors with different mechanisms (e.g., SAM-competitive inhibitors like GSK3326595 ). The compound's activity is relatively insensitive to fluctuations in cellular SAM concentration, enabling studies of PRMT5 function under conditions of altered one-carbon metabolism or in MTAP-proficient versus MTAP-deficient cellular contexts.

Scaffold Diversification in Medicinal Chemistry Lead Optimization Programs

In early-stage drug discovery, PRMT5-IN-4b14 provides a pharmacophore-assembled scaffold that is chemically distinct from clinical-stage PRMT5 inhibitors [1]. Medicinal chemistry teams can use this compound as a starting point for structure-activity relationship (SAR) exploration, leveraging the SPR-validated binding affinity (KD = 10.8 μM) [1] as a benchmark for optimizing potency while maintaining the selectivity profile. The hybrid design combining fragments from SAM-site and substrate-site binders offers a unique template for developing next-generation PRMT5 inhibitors with potentially novel intellectual property positions.

Biochemical and Biophysical Assay Development and Validation

PRMT5-IN-4b14 is suitable for establishing and validating biochemical and biophysical assays for PRMT5 inhibitor screening. The compound has well-defined activity in radiometric SPA assays (IC50 = 2.71 μM) and surface plasmon resonance binding assays (KD = 10.8 μM) [1]. These dual quantitative metrics enable robust assay calibration, determination of Z' factors, and establishment of dynamic ranges for high-throughput screening campaigns. The compound can serve as a reference inhibitor for benchmarking new chemical matter and for training machine learning models in virtual screening workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for PRMT5-IN-4b14

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.